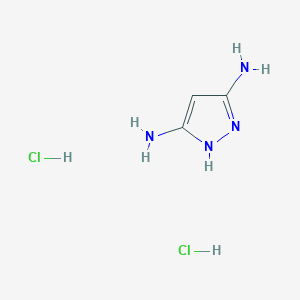

1H-Pyrazole-3,5-diamine dihydrochloride

Description

Significance of Pyrazole (B372694) Core in Modern Chemistry and Biosciences

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern chemical and biological sciences. globalresearchonline.netnih.gov Its unique physicochemical properties have established it as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. researchgate.net Pyrazole and its derivatives are aromatic, and the amphoteric nature of the core allows for the straightforward introduction of various functional groups, making it a versatile building block in organic synthesis. researchgate.net

The significance of the pyrazole core is underscored by its presence in numerous natural products and a wide array of synthetic compounds with diverse and potent pharmacological activities. globalresearchonline.netnih.gov Researchers have extensively explored pyrazole derivatives for their therapeutic potential, revealing activities such as anti-inflammatory, analgesic, antimicrobial, antitumor, antiviral, and antidiabetic properties. globalresearchonline.netnih.govresearchgate.net This broad spectrum of biological action has led to the development of several FDA-approved drugs incorporating the pyrazole moiety. researchgate.netrsc.org Notable examples include the anti-inflammatory drug Celecoxib, the analgesic Difenamizole, and the anti-obesity agent Rimonabant, highlighting the pyrazole ring's central role in successful drug design and development. researchgate.netresearchgate.netmdpi.com Beyond pharmaceuticals, pyrazole derivatives are also utilized in agrochemicals and as fluorescent agents and dyes. globalresearchonline.net The consistent success and adaptability of the pyrazole scaffold ensure its continued prominence in medicinal chemistry and drug discovery. researchgate.net

Overview of 1H-Pyrazole-3,5-diamine Dihydrochloride (B599025) as a Promising Research Scaffold

Within the vast family of pyrazole-based compounds, 1H-Pyrazole-3,5-diamine dihydrochloride emerges as a particularly valuable and promising scaffold for advanced chemical research. This organic compound is characterized by the foundational pyrazole ring, strategically functionalized with two amino groups at the 3 and 5 positions. cymitquimica.com These amino groups are key to its utility, serving as reactive sites for further chemical modifications and enabling hydrogen bonding interactions with biological targets. cymitquimica.com

The compound is typically supplied as a dihydrochloride salt, a formulation that significantly enhances its water solubility compared to its free base form. cymitquimica.com This improved solubility is a practical advantage in various experimental settings, particularly in biological assays and pharmaceutical formulation studies. cymitquimica.com As a research scaffold, this compound is a versatile building block for synthesizing more complex molecules. It is a precursor for creating novel series of compounds, such as 4-arylazo-3,5-diamino-1H-pyrazoles, which have been identified as potent agents for inducing the dispersal of bacterial biofilms, a significant challenge in treating persistent infections. nih.govresearchgate.net The inherent reactivity and proven biological relevance of its pyrazole core make this compound a molecule of great interest for developing new therapeutic agents and functional materials. cymitquimica.comresearchgate.net

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₈Cl₂N₄ |

| Molecular Weight | 171.03 g/mol |

| CAS Number | 20058-99-1 (related free base: 16082-33-0) |

| Physical Form | Solid |

| Solubility | More soluble in water as the dihydrochloride salt |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrazole-3,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.2ClH/c4-2-1-3(5)7-6-2;;/h1H,(H5,4,5,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWYJRCLBDVUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612048 | |

| Record name | 1H-Pyrazole-3,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141193-12-6 | |

| Record name | 1H-Pyrazole-3,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 1h Pyrazole 3,5 Diamine Dihydrochloride and Its Derivatives

Conventional Synthetic Routes to the 1H-Pyrazole-3,5-diamine Core

Conventional methods for constructing the 1H-pyrazole-3,5-diamine nucleus typically rely on well-established multi-step chemical reactions. These routes, while effective, often involve classical organic chemistry techniques that have been refined over decades.

Multi-step syntheses are common for creating functionalized pyrazole (B372694) systems, allowing for the controlled introduction of various substituents onto the core structure.

A prevalent two-step synthetic procedure for assembling the 4-arylazo-3,5-diamino-1H-pyrazole system begins with the diazotization of a substituted aniline (B41778). nih.govconnectjournals.com This initial step involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (around 0 °C) to form a reactive diazonium salt. nih.govconnectjournals.com

This unstable intermediate is then immediately subjected to a coupling reaction with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a base like sodium acetate (B1210297). connectjournals.comnih.gov This forms a hydrazone intermediate. nih.govbeilstein-journals.org The final and crucial step is the cyclization of this hydrazone with hydrazine (B178648) hydrate (B1144303), which leads to the formation of the 3,5-diaminopyrazole ring. nih.govnih.gov This sequence provides a versatile method for producing pyrazoles with a variety of substituents at the 4-position, derived from the initial aniline.

A more direct and fundamental approach to the 3,5-diaminopyrazole core involves the reaction of malononitrile or its derivatives with hydrazine hydrate. connectjournals.comrsc.org The reaction between phenylmalononitrile and hydrazine hydrate, for instance, directly yields 3,5-diamino-4-phenylpyrazole. rsc.org This cycloaddition is a cornerstone reaction for forming 5-aminopyrazoles. mdpi.com

The process leverages the nucleophilicity of hydrazine, which attacks the nitrile groups of malononitrile, leading to an intramolecular cyclization that forms the stable pyrazole ring. nih.gov This method is particularly effective for synthesizing pyrazoles where the 4-position is substituted or unsubstituted, depending on the choice of the malononitrile starting material. For example, the reaction of oximinomalononitrile with hydrazine produces 3,5-diamino-4-oximinopyrazole as the sole product. beilstein-journals.org

The efficiency, yield, and purity of pyrazole synthesis are highly dependent on the chosen reaction conditions. Factors such as solvent, temperature, and reaction time play a critical role. For instance, in the synthesis of 3,5-disubstituted-1H-pyrazoles, the choice of solvent can significantly impact the outcome. Aprotic dipolar solvents like DMF have been shown to produce better results than commonly used polar protic solvents such as ethanol. nih.gov

The transition from laboratory-scale to large-scale synthesis often necessitates re-optimization of conditions. A direct upscale of a lab procedure can lead to lower yields and the formation of impurities, requiring adjustments to maintain efficiency and product quality. researchgate.net In some cases, temperature can be used to control the reaction pathway, leading to different products from the same set of starting materials. nih.gov The use of specific solvents like dimethylformamide (DMF) can also allow for higher substrate concentrations and improved solubility, contributing to higher yields. afinitica.com

The following table illustrates the effect of different solvents on the yield of a pyrazole synthesis reaction.

| Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Ethanol (EtOH) | 12 | 76 | nih.gov |

| Ionic Liquid ([HDBU][OAc]) | 12 | 88 | nih.gov |

| Dimethylformamide (DMF) | 1.5 | 55 | nih.gov |

Multi-Step Synthesis Approaches

Advanced and Green Chemistry Approaches in 1H-Pyrazole-3,5-diamine Synthesis

In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of pyrazole derivatives. These approaches focus on using environmentally benign solvents, reducing energy consumption, and improving atom economy. researchgate.netcitedrive.com

Polyethylene glycol, particularly PEG-400, has emerged as a highly effective and environmentally friendly reaction medium for the synthesis of pyrazole derivatives. researchgate.netsemanticscholar.orgmdpi.com PEG is non-toxic, thermally stable, inexpensive, and recoverable, making it an excellent alternative to traditional volatile organic solvents. semanticscholar.orgmdpi.com

PEG-400, often used in combination with water, can serve as a reaction promoter in one-pot, multi-component syntheses of pyrazole-fused heterocycles. researchgate.netthieme-connect.com This medium facilitates mild reaction conditions, often eliminates the need for a catalyst, simplifies workup procedures, and allows for high yields of the target products. researchgate.netnih.gov The hydrophilic nature of PEG allows it to be easily recovered and reused, further enhancing its green credentials. semanticscholar.orgresearchgate.net A study reported a homogenous catalytic system using FeCl₃/PVP in a water/PEG-400 mixture for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles, achieving yields of up to 97%. mdpi.com

The table below compares the yield of a pyrazolo[3,4-b]pyridine synthesis in PEG-400 versus a conventional solvent.

| Reaction Medium | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Nitrobenzene (Reflux) | 30 min | 42-72 | semanticscholar.org |

| PEG-400/Water (90 °C) | 15 min | 85-94 | semanticscholar.orgmdpi.com |

Flow Chemistry Techniques for Process Optimization

The industrial-scale synthesis of pyrazole derivatives often involves hazardous reagents and intermediates, necessitating advanced process optimization for safety and efficiency. Flow chemistry has emerged as a critical technology in this context. A notable application is in the synthesis of Disperazol (the hydrochloride salt of 3,5-diamino-1H-pyrazole), where a potentially hazardous diazotization step was successfully transitioned to a safer and more manageable continuous flow process nih.govresearchgate.net.

While the subsequent ring-closure reaction with hydrazine to form the 3,5-diamino-1H-pyrazole core and the final salt formation were carried out as batch processes in the described large-scale synthesis, the integration of flow chemistry for the critical diazotization step represents a significant process optimization nih.govresearchgate.net. This hybrid approach, combining flow and batch methods, leverages the advantages of continuous processing for the most hazardous steps.

General advancements in flow chemistry have also demonstrated its utility for the synthesis of various substituted pyrazoles. For instance, a four-step continuous flow system has been developed for converting anilines into pyrazole products, which also incorporates an in situ diazotization to avoid the isolation of unstable intermediates mdpi.comresearchgate.net. Another approach involves a copper-catalyzed cycloaddition of sydnones and terminal alkynes, which has been successfully implemented in a continuous flow system using pre-packed catalyst cartridges rsc.org. These examples underscore the potential for developing a fully continuous process for 1H-Pyrazole-3,5-diamine dihydrochloride (B599025) in the future.

Table 1: Comparison of Batch vs. Flow Chemistry for Diazotization Step in Pyrazole Precursor Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to accumulation of hazardous diazonium intermediates. | Enhanced safety through in situ generation and immediate consumption of hazardous intermediates. nih.govresearchgate.net |

| Process Control | Less precise control over temperature and mixing on a large scale. | Precise control over reaction parameters, leading to better reproducibility. nih.govresearchgate.net |

| Scalability | Scaling up can be challenging and increases safety risks. | More straightforward and safer to scale up by extending operation time. |

| Intermediate Isolation | May not require isolation, but accumulation is a risk. | Avoids the isolation and handling of unstable intermediates. mdpi.com |

Synthesis of Dihydrochloride Salt Formulations for Enhanced Research Utility

The conversion of 1H-Pyrazole-3,5-diamine into its dihydrochloride salt is a critical step to improve its physicochemical properties, particularly aqueous solubility, which is highly advantageous for research applications nih.govresearchgate.net. The free base form of many organic compounds, including aminopyrazoles, often exhibits limited solubility in aqueous media, which can hinder biological testing and other experimental work.

The synthesis of 1H-Pyrazole-3,5-diamine dihydrochloride is typically achieved by treating a solution of the free base with hydrochloric acid. In one documented large-scale preparation, the 3,5-diamino-1H-pyrazole was dissolved in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), under a nitrogen atmosphere. The solution was then cooled, and a solution of hydrogen chloride (HCl) in a solvent like diethyl ether was added slowly nih.govresearchgate.net. The dihydrochloride salt then precipitates from the solution and can be isolated by filtration.

The choice of solvent is important to ensure good dissolution of the starting material and efficient precipitation of the salt. In laboratory-scale syntheses, solvents like 1,4-dioxane (B91453) have been used, with HCl also dissolved in dioxane nih.govresearchgate.net. However, due to the carcinogenic nature of dioxane, alternative solvents such as THF and ethyl acetate were investigated for larger-scale production nih.govresearchgate.net.

The formation of the dihydrochloride salt occurs because the two amino groups on the pyrazole ring, as well as one of the ring nitrogen atoms, are basic and can be protonated by the strong acid, HCl. This protonation results in a more polar, ionic compound that is more readily dissolved in water.

Table 2: Solvents and Reagents for the Synthesis of this compound

| Role | Reagent/Solvent | Notes | Source(s) |

|---|---|---|---|

| Starting Material | 1H-Pyrazole-3,5-diamine (free base) | The active compound before salt formation. | nih.govresearchgate.net |

| Solvent for Free Base | Tetrahydrofuran (THF) | Found to give reliable results and good conversion at a concentration of 0.2 M for large-scale synthesis. | nih.govresearchgate.net |

| 1,4-Dioxane | Used in lab-scale synthesis but avoided on a larger scale due to toxicity. | nih.govresearchgate.net | |

| Acid Source | Hydrogen chloride (2M in Diethyl Ether) | Added to the cooled solution of the free base to precipitate the salt. | nih.govresearchgate.net |

| Hydrogen chloride (4M in Dioxane) | Used in conjunction with dioxane in lab-scale preparations. | nih.govresearchgate.net |

| Atmosphere | Nitrogen | Used to prevent unwanted side reactions with atmospheric components. | nih.govresearchgate.net |

The enhanced solubility and stability of the dihydrochloride salt form make it a much more versatile and useful compound for a wide range of research and development activities.

Derivatization and Structural Modifications of 1h Pyrazole 3,5 Diamine Dihydrochloride

Strategies for Functionalization at Pyrazole (B372694) Ring Positions (C3, C5)

The amino groups at the C3 and C5 positions of the pyrazole ring are primary sites for derivatization, allowing for the introduction of various functional groups that can significantly alter the molecule's electronic and steric properties.

The amino groups at the C3 and C5 positions of the pyrazole ring can be readily acetylated. Research has shown that in derivatives such as 4-arylazo-3,5-diamino-1H-pyrazoles, treatment with acetic anhydride (B1165640) leads to the acetylation of these exocyclic amino groups. This reaction can result in a mixture of mono- and di-acetylated products, demonstrating the reactivity of these positions for functionalization. nih.gov For instance, the reaction of a 2-fluoro-substituted 4-arylazo-3,5-diamino-1H-pyrazole with acetic anhydride yielded a mixture of two acetylated products. nih.gov This transformation highlights a straightforward method for modifying the amino substituents on the pyrazole core.

Table 1: Acetylation of a 4-Arylazo-3,5-diamino-1H-pyrazole Derivative

| Starting Material | Reagent | Products | Outcome |

|---|---|---|---|

| 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine | Acetic Anhydride | Mixture of two acetylated compounds (C3 and C5 amino groups) | Functionalization of pyrazole amino groups demonstrated |

Data sourced from a study on the structure-activity relationship of 4-arylazo-3,5-diamino-1H-pyrazoles. nih.gov

The introduction of an arylazo group at the C4 position of the 1H-pyrazole-3,5-diamine ring is a significant structural modification. This is typically achieved through a two-step synthetic process. nih.gov The first step involves the diazotization of a substituted aniline (B41778), which forms a reactive diazonium salt. nih.govnih.gov This reaction is carefully controlled at low temperatures (around 0 °C) due to the high energy of the diazonium intermediate. nih.govnih.gov In the second step, the diazonium salt is coupled with a malononitrile (B47326) derivative in the presence of a base. The resulting intermediate then undergoes cyclization with hydrazine (B178648) to form the final 4-arylazo-3,5-diamino-1H-pyrazole product. nih.govnih.gov This method allows for the synthesis of a wide array of analogues by varying the substitution pattern on the aryl ring of the starting aniline. nih.gov

Table 2: Synthesis of 4-Arylazo-3,5-diamino-1H-pyrazoles

| Step | Reaction | Reagents | Key Intermediate |

|---|---|---|---|

| 1 | Diazotization | Aniline, Nitrous Acid (from NaNO₂/HCl) | Diazonium Salt |

| 2 | Coupling & Cyclization | Malononitrile derivative, Hydrazine | 4-Arylazo-3,5-diamino-1H-pyrazole |

This synthetic route has been utilized to create libraries of compounds for structure-activity relationship studies. nih.gov

N-Substitution and N1-Functionalization of the Pyrazole Ring

While hydrazine and its derivatives are fundamental reagents for the initial synthesis of the pyrazole ring from acyclic precursors nih.govmdpi.com, they can also be used to introduce functionality at the N1 position. One synthetic strategy involves reacting a malonate intermediate with different hydrazine or hydrazide derivatives. nih.gov This approach allows for the selective functionalization of the N1-position during the ring-formation step, leading to N1-substituted pyrazole derivatives. Thiosemicarbazides are also widely used precursors in the synthesis of various five-membered heterocycles, including pyrazoles, often by reacting with α,β-unsaturated ketones or dicarbonyl compounds. nih.govresearchgate.net The reaction of 4-[4-(1H-pyrazol-1-yl)phenyl] isothiocyanate with hydrazine hydrate (B1144303) can produce a thiosemicarbazide (B42300) derivative, which can then be reacted with aldehydes to form various thiosemicarbazones, demonstrating the utility of these reagents in building complex pyrazole-containing molecules. nih.gov

Exploration of Fused Heterocyclic Systems Derived from 1H-Pyrazole-3,5-diamine Scaffolds

The 1H-pyrazole-3,5-diamine scaffold can be used as a starting point for the synthesis of more complex, fused heterocyclic systems. These bicyclic structures are of significant interest in medicinal chemistry.

The synthesis of pyrazolo[4,3-d]pyrimidines, an isomeric form of the well-known pyrazolo[3,4-d]pyrimidines, typically requires a pyrazole precursor with functional groups at the C3 and C4 positions. For example, an efficient synthesis involves a copper-catalyzed cascade reaction of 4-iodopyrazole (B32481) derivatives (like 4-iodopyrazolecarbaldehydes or 4-iodopyrazolecarboxamides) with amidines. researchgate.net While direct cyclization from a 3,5-diaminopyrazole to a pyrazolo[4,3-d]pyrimidine is not a standard route, the literature describes the design and synthesis of novel pyrazolo[4,3-d]pyrimidines from suitably functionalized pyrazole precursors. researchgate.netnih.gov These fused systems are recognized as valuable scaffolds, with some derivatives identified as inhibitors of cyclin-dependent kinases (CDKs). researchgate.net Research has led to the synthesis of four series of new pyrazolo[4,3-d]pyrimidine compounds, which were evaluated for their biological activities. nih.gov

Table 3: General Precursors for Pyrazolo-pyrimidine Systems

| Target Fused System | Required Pyrazole Precursor | Typical Functional Groups |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 3,4- or 4,5-disubstituted pyrazole | Amino, Cyano, Carboxamide |

| Pyrazolo[4,3-d]pyrimidine | 3,4-disubstituted pyrazole | Formyl, Carboxamide, Halogen |

The regiochemistry of the starting pyrazole dictates the resulting fused pyrimidine (B1678525) isomer.

Impact of Substituent Patterns on Molecular Reactivity and Research Potential

The derivatization of 1H-Pyrazole-3,5-diamine dihydrochloride (B599025) opens up a vast chemical space, with the potential to generate novel compounds with tailored properties. The reactivity of the pyrazole core and its amino substituents is highly dependent on the nature and position of other groups on the ring. Understanding the influence of these substituent patterns is crucial for designing synthetic strategies and for unlocking the full research potential of this scaffold in fields like medicinal chemistry and materials science. nih.govchemscene.com

The molecular reactivity of pyrazole derivatives is governed by a combination of electronic and steric effects. Substituents can modulate the electron density and aromaticity of the pyrazole ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. researchgate.net For instance, the aromaticity of the pyrazole ring is sensitive to substitution. Studies have shown that attaching electron-withdrawing groups to a nitrogen atom in the pyrazole ring tends to decrease its aromaticity. researchgate.net Conversely, electron-donating groups at certain carbon positions can decrease the ring's aromaticity. researchgate.net This modulation of aromaticity has direct consequences for the molecule's stability and reactivity.

A prime example of how substituent patterns dictate reactivity is seen in the acetylation of substituted diamino-pyrazolo[3,4-b]pyridines, a related fused heterocyclic system. researchgate.net The regioselectivity of the acetylation reaction—meaning which specific nitrogen atom gets acetylated—is directly controlled by the existing substituent pattern. researchgate.net

In a study on 3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, researchers found that under mild conditions, the N(1)H of the pyrazole ring is generally the most reactive site for acetylation. researchgate.net However, this reactivity pattern can be completely altered by the presence of a bulky substituent at the adjacent C4 position. When a sterically demanding phenyl group is present at C4, the reactivity shifts, and the amino group at the C3 position (C(3)NH2) becomes the preferred site of acetylation. researchgate.net This reversal highlights the critical role of steric hindrance in directing chemical reactions on the pyrazole scaffold. Only under more forceful conditions (refluxing) does the amino group at the C6 position become acetylated. researchgate.net

These findings are summarized in the table below:

Table 1: Influence of Substituent Pattern on the Regioselectivity of Acetylation in Diamino-pyrazolopyridine Derivatives

| Precursor Structure | Reaction Conditions | Primary Site of Acetylation | Reference |

|---|---|---|---|

| Unsubstituted at C4 | Mild (Acetic Anhydride) | N(1)H of the pyrazole ring | researchgate.net |

| Phenyl group at C4 | Mild (Acetic Anhydride) | C(3)NH2 group | researchgate.net |

| N(1) is blocked | Mild (Acetic Anhydride) | C(3)NH2 group | researchgate.net |

The ability to control reactivity through substituent patterns is directly linked to the research potential of the resulting derivatives. By strategically placing different functional groups, researchers can synthesize libraries of compounds for screening in various applications. nih.gov In medicinal chemistry, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govjocpr.comnih.gov

The specific substituents play a defining role in the pharmacological profile of the compound. For example, the synthesis of certain 3,5-dimethyl azopyrazole derivatives has been shown to yield compounds with notable antimicrobial activity. jocpr.com Specifically, derivatives containing a 4-chlorophenyl azo group showed promising activity, in some cases greater than the reference drug ciprofloxacin. jocpr.com Further modification, such as the addition of an acetyl group to the pyrazole N1 position, also modulated this biological activity. jocpr.com Similarly, other research has focused on synthesizing pyrazole-3-one derivatives with specific aryl substitutions as potential hypoglycemic agents for treating diabetes. nih.gov

The research potential is further expanded by the development of modern synthetic methods that allow for the creation of highly diverse, multi-substituted pyrazoles. nih.govorganic-chemistry.orgacs.org These methods provide access to unsymmetrically substituted systems, which are valuable as potential ligands or bioactive molecules. nih.gov The strategic selection of substituents influences not just biological activity but also physicochemical properties like solubility and stability, which are critical for any potential application.

Table 2: Examples of Substituted Pyrazole Derivatives and Their Research Application

| Core Pyrazole Structure | Substituents | Research Application/Finding | Reference |

|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole | 4-((4-Chlorophenyl)-diazenyl) at C4 | Antimicrobial Activity | jocpr.com |

| 1-acetyl-3,5-dimethyl-1H-pyrazole | 4-((4-Chlorophenyl)-diazenyl) at C4 | Antimicrobial Activity | jocpr.com |

| 1H-pyrazole-3-one | Aryl substituted at N1 | Hypoglycemic Agents | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1H-Pyrazole-3,5-diamine dihydrochloride |

| 3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

| Acetic anhydride |

| 3,5-dimethyl azopyrazole |

| Ciprofloxacin |

| 4-chlorophenyl azo |

| Pyrazole-3-one |

Advanced Spectroscopic Characterization Techniques for 1h Pyrazole 3,5 Diamine Dihydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrazole (B372694) derivatives.

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of pyrazole derivatives. ias.ac.inipb.pt The chemical shifts (δ) in the spectra provide information about the electronic environment of each proton and carbon atom. rsc.org For instance, in ¹H-NMR spectra of pyrazole derivatives, the proton on the pyrazole ring typically appears as a singlet, with its chemical shift influenced by the substituents on the ring. rsc.org Similarly, ¹³C-NMR spectra show distinct signals for each carbon atom in the pyrazole ring and its substituents, with their chemical shifts being highly dependent on their position and the nature of neighboring atoms. ias.ac.inresearchgate.net

The presence of amino groups in 1H-Pyrazole-3,5-diamine dihydrochloride (B599025) is confirmed by characteristic signals in the ¹H-NMR spectrum, which often appear as broad singlets due to proton exchange and hydrogen bonding. connectjournals.commdpi.com The dihydrochloride form of the compound will influence the chemical shifts of the pyrazole ring protons and the amino group protons due to the electron-withdrawing effect of the protonated nitrogen atoms.

Interactive Table: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

| 3,5-diethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.42 (m, 5H), 6.08 (s,1H), 2.68 (m, 4H), 1.36-1.21(m, 6H) | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 |

Advanced NMR Applications in Tautomerism and Proton Transfer Kinetics

N-unsubstituted pyrazoles, including 1H-Pyrazole-3,5-diamine, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. bohrium.comresearchgate.net Advanced NMR techniques, such as variable temperature NMR and 2D NMR (e.g., COSY, HSQC, HMBC), are invaluable for studying this tautomerism and the kinetics of proton transfer. bohrium.comresearchgate.net By analyzing the NMR spectra at different temperatures, it is possible to determine the equilibrium constant between the tautomers and the energy barrier for their interconversion. fu-berlin.de In the solid state, Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can be used to investigate the tautomeric forms present. cdnsciencepub.comacs.org

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrational modes of functional groups. In the FT-IR spectrum of 1H-Pyrazole-3,5-diamine dihydrochloride, specific absorption bands are expected for the N-H stretching of the pyrazole ring and the amino groups, C=N and C=C stretching of the pyrazole ring, and N-H bending vibrations. connectjournals.comresearchgate.netresearchgate.net The dihydrochloride salt formation will likely cause a broadening and shift in the N-H stretching bands. For pyrazole derivatives, characteristic peaks include those for C=O and N=N stretches in applicable compounds. connectjournals.comresearchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3500-3300 |

| N-H (Pyrazole ring) | Stretch | 3300-3100 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C=N (Pyrazole ring) | Stretch | 1650-1550 |

| C=C (Pyrazole ring) | Stretch | 1550-1450 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemguide.co.uk In the mass spectrum of this compound, the molecular ion peak ([M+H]⁺) would confirm the molecular weight of the free base. The fragmentation pattern observed in the MS/MS spectrum can provide valuable insights into the structure of the molecule, as different parts of the molecule will break off in a predictable manner. researchgate.netlibretexts.orgyoutube.com The fragmentation of pyrazole derivatives often involves the cleavage of the pyrazole ring and the loss of substituents. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

Analysis of Intermolecular Interactions in Crystal Structures

The crystal packing of pyrazole derivatives is dictated by a variety of intermolecular interactions, with hydrogen bonding being of primary importance. The pyrazole ring, with its adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating the formation of predictable supramolecular motifs. mdpi.com In the solid state, this often leads to self-association patterns such as dimers, trimers, or extended linear chains known as catemers, primarily through N—H⋯N hydrogen bonds. mdpi.comnih.gov

A powerful tool for visualizing and quantifying these non-covalent interactions is Hirshfeld surface analysis. researchgate.nettandfonline.com This method maps the close contacts in a crystal structure onto a 3D surface around the molecule, allowing for the deconvolution of the crystal packing into contributions from different interaction types. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. tandfonline.comnih.gov

Research on various pyrazole derivatives reveals the most significant contributions to crystal packing arise from H⋯H, O⋯H/H⋯O, N⋯H/H⋯N, and C⋯H/H⋯C contacts. The prevalence of H⋯H contacts underscores the importance of van der Waals forces in achieving efficient packing. The relative contributions of these interactions vary depending on the substituents attached to the pyrazole core.

| Compound/Derivative | H···H Contacts (%) | N···H/H···N Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Reference |

| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | 41.5 | - | 22.4 | - | nih.gov |

| 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole | 60.5 | 6.5 | 20.4 | 10.7 | as-proceeding.com |

| Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate | 45.9 | 23.3 | 12.3 | 16.2 | researchgate.net |

Detailed Research Findings:

The analysis of these interactions is critical for understanding the physical properties of the crystalline solid and for crystal engineering, where the goal is to design materials with specific, predictable molecular arrangements. nih.gov

Crystallographic Studies of Pyrazole-Metal Complexes

The pyrazole scaffold is a well-established and versatile ligand in coordination chemistry, readily forming stable complexes with a wide range of transition metals. rsc.org The nitrogen atoms of the pyrazole ring act as coordination sites, allowing these molecules to function as monodentate or bidentate ligands, bridging metal centers to create discrete polynuclear complexes or extended coordination polymers. nih.gov

X-ray crystallography is the definitive method for characterizing the structure of these metal complexes, providing precise information on coordination geometry, bond lengths, bond angles, and the role of intermolecular forces in the resulting structure.

Detailed Research Findings:

A prominent example involves the crystallographic characterization of two isostructural complexes: diaquabis(3,5-dimethyl-1H-pyrazole-1-carboxamidine-κN²,N')cobalt(II) dinitrate and its nickel(II) analog. researchgate.net In these complexes, the pyrazole derivative acts as a neutral bidentate ligand, coordinating to the metal center through two nitrogen atoms. The metal ion sits (B43327) on an inversion center and adopts a distorted octahedral geometry. researchgate.net The equatorial plane is occupied by the four nitrogen atoms from two pyrazole ligands, while two water molecules coordinate at the axial positions. The resulting crystal structure is stabilized by a complex three-dimensional network of hydrogen bonds. researchgate.net

| Parameter | Co(C₆H₁₀N₄)₂(H₂O)₂₂ | Ni(C₆H₁₀N₄)₂(H₂O)₂₂ | Reference |

| Chemical Formula | C₁₂H₂₄CoN₁₀O₈ | C₁₂H₂₄N₁₀NiO₈ | researchgate.net |

| Crystal System | Monoclinic | Monoclinic | researchgate.net |

| Space Group | P2₁/n | P2₁/n | researchgate.net |

| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | researchgate.net |

| Ligand Role | Neutral bidentate | Neutral bidentate | researchgate.net |

Another notable example is the complex formed between the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate and (+)-amphetamine. nih.gov Crystallographic analysis revealed that the interaction between the amphiphilic pyrazole receptor and the guest molecule leads to the formation of a remarkable double helical supramolecular structure, showcasing the potential for pyrazole ligands to direct complex self-assembly processes. nih.gov These studies highlight the structural diversity and tunability of pyrazole-metal complexes, which are essential for the development of new functional materials.

Computational and Theoretical Investigations of 1h Pyrazole 3,5 Diamine Dihydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrazole (B372694) derivatives to analyze their structural, spectroscopic, and chemical reactivity characteristics. bhu.ac.innih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. bhu.ac.innih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For pyrazole derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attacks, respectively. researchgate.net The analysis of these orbitals helps in understanding charge transfer within the molecule and its potential interactions. researchgate.net The molecular electrostatic potential (MEP) map, another tool derived from DFT calculations, complements FMO analysis by visualizing the charge distribution and identifying regions prone to electrophilic or nucleophilic engagement. bhu.ac.in

Table 1: Conceptual FMO Analysis for Reactivity Prediction

| Orbital | Property | Implication for Reactivity | Predicted Reactive Sites on Pyrazole Ring |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region with high electron density; susceptible to electrophilic attack. | Typically nitrogen atoms and amino groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region with low electron density; susceptible to nucleophilic attack. | Carbon atoms within the pyrazole ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. | Influences the overall reactivity of the molecule. |

DFT calculations are instrumental in predicting the most probable sites for chemical reactions. By analyzing FMOs and MEP maps, researchers can identify electron-rich areas (nucleophilic centers) and electron-poor areas (electrophilic centers). bhu.ac.in For 1H-Pyrazole-3,5-diamine, the amino groups are expected to be primary sites for electrophilic attack due to the lone pair of electrons on the nitrogen atoms.

Furthermore, computational methods can model entire reaction pathways, such as cycloaddition or condensation reactions, which are common in the synthesis of pyrazole-based compounds. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, the thermodynamic and kinetic feasibility of a proposed reaction can be evaluated. This predictive power is crucial for designing efficient synthetic routes to novel pyrazole derivatives. organic-chemistry.org For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have used DFT to illustrate the reaction mechanism. researchgate.net

Quantum Chemical Studies on Proton Transfer Mechanisms and Tautomerism

Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a fundamental characteristic of N-unsubstituted pyrazoles. nih.gov Quantum chemical calculations are essential for elucidating the mechanisms and energetic landscapes of these proton transfer events.

Theoretical studies have shown that the prototropic exchange in pyrazoles is predominantly an intermolecular process, as the energy barrier for an intramolecular proton shift is significantly high (around 50 kcal/mol). nih.gov The intermolecular process, often mediated by solvent molecules or other pyrazole molecules, has a much lower observed energy barrier, typically in the range of 10–14 kcal/mol. nih.gov

Solvents play a critical role in modulating the tautomeric equilibrium and the kinetics of proton transfer. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. researchgate.net Studies have demonstrated that polar and protic solvents like water and alcohols can significantly lower the energetic barriers to proton transfer by forming hydrogen bonds with the pyrazole's nitrogen atoms. nih.gov The presence of two water molecules has been shown to be particularly effective in stabilizing the transition state. nih.gov The choice of solvent can also influence which tautomeric form is more stable. For many substituted azoles, solvents like DMSO, acetone, or chloroform (B151607) are preferred for NMR studies over water or alcohols due to their influence on nitrogen chemical shifts. nih.gov

Table 2: Calculated Energetic Barriers for Proton Transfer in Pyrazoles

| Transfer Mechanism | Condition | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Intramolecular | In Vacuo | ~50 | nih.gov |

| Intermolecular | Experimental | 10-14 | nih.gov |

| Intermolecular | With one water molecule | Lowered barrier | nih.gov |

| Intermolecular | With two water molecules | Optimally lowered barrier | nih.gov |

In Silico Modeling for Ligand-Target Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of 1H-pyrazole-3,5-diamine have been the subject of molecular docking studies to predict their binding affinity and interaction patterns within the active sites of various enzymes. These studies are crucial for identifying potential therapeutic agents. For example, derivatives have been evaluated as potential antitubercular agents by docking them into the active sites of enzymes from Mycobacterium tuberculosis. chemmethod.comresearchgate.net

Docking simulations provide detailed information about the binding mode, including key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-receptor complex. The results are often quantified by a docking score or binding energy, where a lower value typically indicates a more favorable interaction. nih.gov These computational predictions help prioritize compounds for synthesis and in vitro testing. europeanreview.org

Table 3: Molecular Docking Studies of Pyrazole Derivatives with Enzyme Targets

| Pyrazole Derivative Class | Enzyme Target | PDB Code | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | Thymidine monophosphate kinase (M. tuberculosis) | 1G3U | Excellent docking score | chemmethod.comresearchgate.net |

| 1,3,5-Trisubstituted-pyrazoles | Glucosamine-6-phosphate (GlcN-6-P) synthase | Not specified | -7.67 (for compound 2d) | tsijournals.com |

| Pyrazole-thiadiazole derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2QU5 | -10.09 | nih.gov |

| Pyrazole-thiadiazole derivatives | Aurora A kinase | 2W1G | -8.57 | nih.gov |

| Pyrazole-carboxamide derivatives | Cyclin-dependent kinase 2 (CDK2) | 2VTO | -10.35 | nih.gov |

| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamines | Pancreatic Lipase (PL) | Not specified | Potent inhibition predicted | europeanreview.org |

Hydrogen Bonding and Van der Waals Interaction Analysis with Biological Targets

Computational and theoretical investigations, particularly molecular docking and molecular dynamics simulations, have become indispensable tools in modern drug discovery. These methods provide profound insights into the binding modes of small molecules within the active sites of biological targets, such as enzymes and receptors. For pyrazole derivatives, these studies elucidate the critical hydrogen bonding and van der Waals interactions that govern their inhibitory activity. While specific computational studies on 1H-Pyrazole-3,5-diamine dihydrochloride (B599025) are not extensively documented in publicly available literature, a wealth of data from closely related aminopyrazole and pyrazole-diamine analogs allows for a comprehensive understanding of its potential interaction patterns.

The pyrazole scaffold, with its distinct arrangement of nitrogen atoms, is adept at forming a variety of non-covalent interactions. acs.orgmdpi.com The pyrrolic nitrogen (NH) typically acts as a hydrogen bond donor, while the pyridinic nitrogen can serve as a hydrogen bond acceptor. acs.org The amino groups at the 3 and 5 positions of the pyrazole ring are also prime sites for hydrogen bonding, acting as potent donors. These interactions are fundamental to the stable binding of pyrazole-based compounds to the active sites of proteins. nih.govresearchgate.net

Research on a series of 4-arylazo-3,5-diamino-1H-pyrazoles, which are structurally analogous to 1H-pyrazole-3,5-diamine, has provided significant insights into their interactions with cyclin-dependent kinase 2 (CDK2). nih.gov X-ray crystallography of a lead compound from this series within the CDK2 active site revealed that its mode of inhibition is competitive with ATP. nih.gov This competitive inhibition is largely dictated by the formation of key hydrogen bonds within the ATP-binding pocket.

Similarly, molecular modeling studies on other pyrazole derivatives have identified specific amino acid residues that are crucial for binding. For instance, in studies of pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, hydrogen bond interactions with hinge region residues such as Ala807 and Tyr806 were found to be critical. nih.gov In one instance, two hydrogen bonds were formed between the amino group on a fused ring of a pyrazole derivative and Ala807. nih.gov

The following table summarizes representative hydrogen bond interactions observed in computational studies of pyrazole derivatives with various biological targets.

| Pyrazole Derivative Class | Biological Target | Interacting Residue(s) | Reference |

| Fused-ring aminopyrazole | RET Kinase | Ala807, Tyr806, Lys808 | nih.gov |

| 4-Arylazo-3,5-diamino-1H-pyrazole | CDK2 | Not specified | nih.gov |

| Aminopyrazole derivative | FGFR2 | Not specified | nih.gov |

The table below outlines the energetic contributions of different interaction types for a pyrazole derivative with RET kinase, illustrating the significance of van der Waals forces.

| Energy Component | Contribution (kJ/mol) |

| Van der Waals Energy | -154.682 |

| Electrostatic Energy | -28.021 |

| Polar Salvation Energy | 85.379 |

| SASA Energy | -15.241 |

| Predicted Binding Free Energy | -233.399 |

| Data from a molecular dynamics simulation of a pyrazole derivative with RET kinase. nih.gov |

Coordination Chemistry of 1h Pyrazole 3,5 Diamine Dihydrochloride and Its Derivatives

Ligand Design and Complexation with Transition Metals

The design of ligands based on the pyrazole (B372694) scaffold is a flexible process that allows for the synthesis of molecules with tailored coordination properties. nih.gov By introducing different functional groups onto the pyrazole ring, chemists can control the denticity of the ligand, its steric bulk, and its electronic properties, which in turn dictates how it binds to transition metal ions. researchgate.net Pyrazole derivatives can act as neutral monodentate ligands, mono-anionic bidentate chelating agents, or as part of larger polydentate structures. researchgate.net

The nitrogen atoms of the pyrazole ring are the primary coordination sites for metal ions. researchgate.net The versatility of pyrazole-derived ligands allows for the formation of complexes with a wide range of transition metals, including nickel (Ni), copper (Cu), and cadmium (Cd). researchgate.netrsc.org The complexation reaction typically involves mixing a salt of the desired metal with the pyrazole-based ligand in a suitable solvent. nih.govmdpi.com

The synthesis of metal complexes with pyrazole-diamine derivatives has been demonstrated through various research efforts. A notable example involves the complexation of a derivative, 4-(2-chlorophenylazo)-1H-pyrazole-3,5-diamine (L), with Ni(II), Cu(II), and Cd(II) ions. researchgate.net In this study, the ligand was first synthesized and then reacted with the respective metal salts to yield novel complexes. researchgate.net

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is typically employed:

Elemental Analysis: This technique is used to determine the empirical formula of the complexes, confirming the metal-to-ligand ratio. researchgate.net

Spectrometric Methods (e.g., IR, Mass Spectrometry): Infrared (IR) spectroscopy helps to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. Mass spectrometry provides information about the molecular weight of the complex. researchgate.net

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic properties of the complexes, which can provide insights into the electronic configuration and geometry of the metal center. researchgate.net

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and the presence of solvent molecules. researchgate.net

Based on these characterization methods, the proposed formulae for the complexes with 4-(2-chlorophenylazo)-1H-pyrazole-3,5-diamine (L) were determined. researchgate.net

Table 1: Synthesis and Characterization of Metal Complexes with 4-(2-chlorophenylazo)-1H-pyrazole-3,5-diamine (L)

| Metal Ion | Proposed Formula of Complex | Characterization Methods Used |

|---|---|---|

| Ni(II) | [Ni₂L₂(Cl)₂]·2Cl·0.5DMF·0.5H₂O | Elemental Analysis, Spectrometric Methods, TGA/DTA, Magnetic Susceptibility |

| Cu(II) | [Cu₃L₂(Cl)₄(OH)₂(H₂O)₂]·0.5H₂O | Elemental Analysis, Spectrometric Methods, TGA/DTA, Magnetic Susceptibility |

| Cd(II) | Cd₃L₂(Cl)₂(OH)₂₂·1.5H₂O | Elemental Analysis, Spectrometric Methods, TGA/DTA, Magnetic Susceptibility |

Data sourced from a study on a derivative of 1H-Pyrazole-3,5-diamine. researchgate.net

Structural Analysis of Coordination Complexes

The structural analysis of coordination complexes is fundamental to understanding their chemical and physical properties. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. nih.govnih.gov However, when single crystals are not obtainable, spectroscopic data combined with elemental analysis and magnetic measurements allow for the proposal of likely structures. researchgate.netnih.gov

The coordination environment around the metal center and the number of metal ions in a complex (nuclearity) are key structural features. For the complexes formed with the 4-(2-chlorophenylazo)-1H-pyrazole-3,5-diamine ligand, specific geometries and nuclearities have been proposed. researchgate.net

The Ni(II) complex was suggested to be dinuclear , meaning it contains two nickel ions. The geometry proposed for the Ni(II) centers is square planar . researchgate.net The Cu(II) complex was found to be trinuclear , containing three copper ions, with a proposed octahedral geometry around the metal centers. researchgate.net The Cd(II) complex was also identified as trinuclear . Its structure is more complex, suggested to involve both four- and six-coordinate cadmium ions, which would correspond to tetrahedral and octahedral environments, respectively. researchgate.net

Table 2: Proposed Structural Features of Metal Complexes with a 1H-Pyrazole-3,5-diamine Derivative

| Complex | Proposed Nuclearity | Proposed Geometry |

|---|---|---|

| Ni(II) Complex | Dinuclear | Square Planar |

| Cu(II) Complex | Trinuclear | Octahedral |

| Cd(II) Complex | Trinuclear | Contains both four-coordinate and six-coordinate (octahedral) centers |

Data sourced from a study on a derivative of 1H-Pyrazole-3,5-diamine. researchgate.net

Role of Pyrazole-based Ligands in Metal-Organic Frameworks and Catalysis (Conceptual)

The inherent properties of pyrazole-based ligands make them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and for applications in catalysis. researchgate.netacs.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The ability of pyrazole ligands to bridge multiple metal centers through their two nitrogen atoms is key to forming these extended, three-dimensional networks. digitellinc.com The design flexibility of the pyrazole ligand allows for the tuning of the resulting MOF's pore size, shape, and chemical functionality. acs.orgdigitellinc.com This tailorability is advantageous for applications such as gas storage, separations, and sensing. digitellinc.com The stability of many pyrazolate-based MOFs makes them particularly robust candidates for practical applications. acs.org

Catalysis: Pyrazole-based coordination complexes are also significant in the field of catalysis. nih.gov The metal center in a pyrazole complex can act as a Lewis acid, activating substrates for chemical reactions. The ligand itself is not just a passive scaffold; it can influence the catalytic activity by modifying the electronic properties of the metal center and by creating a specific steric environment around the active site. nih.gov In some cases, the pyrazole N-H group can participate directly in catalytic cycles through proton transfer, a concept known as metal-ligand cooperation. nih.gov The well-defined structures of pyrazole-based MOFs make them ideal candidates for heterogeneous catalysis, where the active sites are uniformly distributed throughout the crystalline framework. acs.org This can lead to high efficiency and selectivity in catalytic transformations. acs.org

Structure Activity Relationship Sar Studies of 1h Pyrazole 3,5 Diamine Derived Scaffolds

Systematic Modification of the Pyrazole (B372694) and Aryl Moieties

The exploration of the chemical space around the 1H-pyrazole-3,5-diamine core has been a cornerstone of SAR studies. Modifications have been systematically introduced to both the pyrazole ring and the appended aryl group to probe their impact on biological activity.

A significant body of research has focused on 4-arylazo-3,5-diamino-1H-pyrazoles as inhibitors of biofilm formation in Pseudomonas aeruginosa. nih.gov These studies have involved the synthesis and evaluation of a large number of analogues, providing a comprehensive understanding of the SAR for this class of compounds. The core structure consists of a 3,5-diamino-1H-pyrazole linked at the 4-position to an aryl group via an azo bridge.

Initial screenings identified 4-(3-fluorophenyl)azo-3,5-diamino-1H-pyrazole as a potent agent in reducing cyclic di-GMP levels, a key signaling molecule in biofilm formation. nih.gov This led to a systematic investigation of substitutions on the phenyl ring. It was observed that the position and nature of the substituent on the aryl ring significantly influenced activity. For instance, moving the fluoro substituent from the meta to the ortho position resulted in a highly potent analogue. nih.gov Conversely, placing the fluoro group at the para position led to a loss of activity. nih.gov

Further modifications to the aryl ring included the introduction of other halogens (Cl, Br), as well as electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups at various positions. The results indicated a narrow binding pocket for the target protein, as only specific substitutions were tolerated. nih.gov

In addition to the aryl moiety, the pyrazole core itself has been a target for modification. Functionalization of the amino groups at the C3 and C5 positions, for instance by acetylation, resulted in a complete loss of activity, highlighting the importance of these primary amines for biological function. nih.gov Similarly, functionalization at the N1 position of the pyrazole ring with various groups, including those inspired by sulfonamide antibiotics, did not yield active compounds. nih.gov

Elucidation of Pharmacophoric Requirements for Specific Modulations

Through extensive SAR studies, key pharmacophoric features necessary for the biological activity of 1H-pyrazole-3,5-diamine derivatives have been delineated. These requirements can differ depending on the biological target.

For the anti-biofilm activity of 4-arylazo-3,5-diamino-1H-pyrazoles, the following pharmacophoric elements are considered crucial:

The 3,5-diamino-1H-pyrazole core: The two primary amino groups are essential for activity, suggesting they may act as hydrogen bond donors in interactions with the target protein. nih.gov

A substituted aryl ring: The nature and position of the substituent on the aryl ring are critical for potency. A small, electronegative substituent at the ortho position of the phenyl ring appears to be optimal for activity against P. aeruginosa phosphodiesterase BifA. nih.gov

Interestingly, the 4-arylazo-3,5-diamino-1H-pyrazole scaffold has also been identified as a source of cyclin-dependent kinase (CDK) inhibitors. researchgate.netnih.gov In this context, the pharmacophoric requirements show some overlap but also key differences. For CDK inhibition, the 4-arylazo-3,5-diamino-1H-pyrazole core acts as an ATP-competitive inhibitor. researchgate.netnih.gov The amino groups on the pyrazole ring are also important for interaction with the kinase. However, the optimal substitution pattern on the aryl ring for CDK inhibition can differ from that for anti-biofilm activity, suggesting that the binding sites of the respective target proteins have distinct topographies. For instance, a hydroxyl group at the para-position of the phenyl ring was found to be favorable for CDK9 inhibition. researchgate.net

Influence of Substituent Electronic and Steric Effects on Modulatory Profiles

The electronic and steric properties of the substituents on the aryl ring of 4-arylazo-3,5-diamino-1H-pyrazoles play a pivotal role in determining their modulatory activity.

Steric Effects: The size and spatial arrangement of the substituents (steric effects) are equally important. The SAR studies on anti-biofilm 4-arylazo-3,5-diamino-1H-pyrazoles revealed a narrow binding pocket in the target protein. nih.gov This is evidenced by the observation that while a small fluoro group at the ortho position is well-tolerated, larger substituents or substitutions at other positions lead to a decrease or complete loss of activity. For example, a methyl group at the ortho position resulted in reduced activity compared to the fluoro-substituted analogue. nih.gov This indicates that bulky substituents likely cause steric clashes within the binding site, preventing optimal orientation of the inhibitor.

The interplay between electronic and steric effects is complex and crucial for the design of potent and selective inhibitors. A careful balance of these properties is required to achieve the desired biological activity.

Understanding Mechanistic Basis for Observed Modulations at the Molecular Level

The observed biological activities of 1H-pyrazole-3,5-diamine derivatives are rooted in their specific interactions with their molecular targets.

In the case of the anti-biofilm 4-arylazo-3,5-diamino-1H-pyrazoles, the mechanism of action involves the stimulation of the phosphodiesterase (PDE) BifA in P. aeruginosa. nih.gov This enzyme is responsible for the degradation of the bacterial second messenger cyclic di-GMP. By activating BifA, these compounds lead to a reduction in the intracellular levels of c-di-GMP, which in turn triggers the dispersal of biofilms. nih.gov The SAR data suggests that the compounds bind to a specific allosteric site on BifA, leading to its activation.

For the 4-arylazo-3,5-diamino-1H-pyrazole-based CDK inhibitors, the mechanism is competitive inhibition of ATP binding to the kinase domain. researchgate.netnih.gov X-ray crystallography studies of a CDK2-inhibitor complex have provided a detailed view of the binding mode. researchgate.net These studies confirmed that the inhibitor occupies the ATP-binding pocket, with the pyrazole core forming key hydrogen bonds with the hinge region of the kinase. The substituted aryl group extends into a more solvent-exposed region of the binding site, where its interactions can influence both potency and selectivity. The observed cellular effects, such as decreased phosphorylation of the retinoblastoma protein and inhibition of mRNA synthesis, are consistent with the inhibition of CDKs, particularly CDK9. researchgate.netnih.gov

Mechanistic Insights into Pharmacological Target Modulation by 1h Pyrazole 3,5 Diamine Derivatives

Modulation of Intracellular Signaling Pathways (e.g., c-di-GMP Reduction)

A crucial mechanism through which 1H-pyrazole-3,5-diamine derivatives exert their effects is by modulating intracellular second messenger signaling pathways, particularly the cyclic di-guanosine monophosphate (c-di-GMP) pathway in bacteria. nih.govnih.gov The intracellular level of c-di-GMP is a key regulator for biofilm formation in many bacterial species; high levels promote biofilm formation, while low levels lead to biofilm dispersal. nih.govpreprints.org

Research has identified 4-arylazo-3,5-diamino-1H-pyrazole derivatives as potent agents that reduce the intracellular levels of c-di-GMP. nih.gov For instance, the derivative 4-(3-fluorophenyl)azo-3,5-diamino-1H-pyrazole was found to decrease the c-di-GMP level by over 70%. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the aryl ring significantly impact the compound's efficacy. The position and nature of the substituent are critical; for example, a fluorine atom at the 2-position of the phenyl ring resulted in a highly potent derivative. nih.gov The introduction of a hydroxyl group at specific positions also influenced the c-di-GMP reduction, with a 2-fluoro,6-hydroxy substituted analogue showing a 75% reduction. nih.gov This modulation of c-di-GMP levels represents a promising strategy for combating bacterial biofilms. nih.govmdpi.com

| Derivative (Substitution) | c-di-GMP Reduction (%) |

|---|---|

| Non-substituted (4) | >70% |

| 3-Fluoro (1) | ~73% |

| 2,6-Difluoro (8) | >70% |

| 2-Hydroxy (27) | 55% |

| 2-Fluoro, 6-Hydroxy (28) | 75% |

| 2,6-Dihydroxy (29) | 15% |

Enzyme Activation and Inhibition Mechanisms

The modulation of signaling pathways by 1H-pyrazole-3,5-diamine derivatives is often a direct consequence of their interaction with specific enzymes. These compounds can act as either activators or inhibitors, depending on the target enzyme and the specific chemical structure of the derivative.

The reduction in c-di-GMP levels by 4-arylazo-3,5-diamino-1H-pyrazoles is achieved through the activation of c-di-GMP-specific phosphodiesterases (PDEs). nih.govnih.gov In Pseudomonas aeruginosa, a bacterium known for its role in persistent infections and biofilm formation, these compounds stimulate the activity of the PDE known as BifA. nih.gov By activating BifA, the pyrazole (B372694) derivatives enhance the degradation of c-di-GMP into linear diguanylate (pGpG), effectively lowering the intracellular concentration of this second messenger and triggering biofilm dispersal. nih.govnih.gov This targeted activation of a specific PDE highlights a sophisticated mechanism for disrupting bacterial signaling. nih.gov

In eukaryotic cells, certain 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.govresearchgate.net The mechanism of inhibition involves competitive antagonism with adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net These pyrazole derivatives bind to the ATP-binding pocket of the CDK enzyme, preventing the binding of ATP and subsequent phosphorylation of target proteins, which is essential for cell cycle progression. researchgate.net

Enzyme kinetics studies and X-ray crystallography have confirmed this competitive mode of inhibition for the CDK2 enzyme. nih.govresearchgate.net The selectivity of these compounds varies, with a notable preference for CDK9-cyclin T1 over other CDK complexes. nih.govuth.gr This ATP-competitive inhibition mechanism is a common feature among many small-molecule kinase inhibitors and underscores the potential of this pyrazole scaffold in the development of anticancer agents. rsc.orgnih.gov

Molecular Recognition and Binding Events with Biological Macromolecules

The biological activity of 1H-pyrazole-3,5-diamine derivatives is fundamentally dependent on their ability to recognize and bind to specific sites on biological macromolecules, primarily proteins. These interactions are governed by the three-dimensional structure of both the ligand and the protein's binding pocket.

The specific interactions between 4-arylazo-3,5-diamino-1H-pyrazole derivatives and their protein targets have been elucidated through various studies.

BifA: While detailed crystallographic data on the interaction with the bacterial PDE BifA is less available in the provided context, the potent activation suggests a specific allosteric binding event that enhances the enzyme's catalytic activity. nih.gov SAR studies indicate that electronic properties and the potential for hydrogen bonding from substituents on the aryl ring are crucial for this interaction. nih.gov

CDK2: The binding of these pyrazole inhibitors to CDK2 has been characterized by X-ray crystallography. nih.gov The crystal structure reveals that the inhibitor occupies the ATP-binding site, forming key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, thus preventing ATP from binding. nih.govresearchgate.net

CDK9-cyclin T1: Functional kinase assays have demonstrated that these derivatives exhibit a preference for inhibiting the CDK9-cyclin T1 complex. nih.govresearchgate.net The compound 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol, known as CAN508, is a potent inhibitor of CDK9/T1 with an IC50 value of 0.35 µM. researchgate.net This selectivity suggests that subtle differences in the ATP-binding pockets between different CDKs can be exploited to design more specific inhibitors.

| Enzyme Complex | IC50 (µM) |

|---|---|

| CDK9/T1 | 0.35 ± 0.04 |

| CDK4/D1 | 13.5 ± 3.1 |

| CDK2/E | 20 ± 6 |

| CDK7/H | 26 ± 13 |

| CDK1/B | 44.02 ± 7 |

| CDK2/A | 69 ± 1 |

In Vitro Cellular Pathway Modulation Studies

The enzymatic inhibition observed with 1H-pyrazole-3,5-diamine derivatives translates into distinct effects on cellular pathways, which have been demonstrated in various in vitro studies. In cancer cell lines, the inhibition of CDKs by compounds like CAN508 leads to a cascade of downstream effects consistent with the disruption of cell cycle regulation and transcription. nih.govresearchgate.net

Observed cellular effects include:

Reduced Cell Proliferation: The most potent inhibitors significantly reduce the frequency of S-phase cells in cancer cell lines such as HT-29. nih.govresearchgate.net

Altered Phosphorylation: A decrease in the phosphorylation of the retinoblastoma protein (Rb) is observed, a key substrate of cell cycle CDKs. nih.gov

Transcriptional Inhibition: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA polymerase II and a subsequent reduction in mRNA synthesis. nih.govresearchgate.net

Induction of Apoptosis: These compounds can induce the tumor suppressor protein p53, a critical regulator of apoptosis, and suppress the anti-apoptotic protein MCL-1. nih.govresearchgate.net

These findings from cellular studies confirm that the molecular interactions of pyrazole derivatives with their targets, such as CDKs, effectively modulate critical pathways involved in cell proliferation and survival. nih.govresearchgate.netnih.gov

Retinoblastoma Protein Phosphorylation Effects

The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation; in its hypophosphorylated state, pRb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. Inactivation of pRb through hyperphosphorylation by CDKs allows for cell cycle progression. nih.gov

Studies on 4-arylazo-3,5-diamino-1H-pyrazole derivatives have demonstrated their ability to interfere with this process. The potent inhibitor CAN508 was observed to cause a decrease in the phosphorylation of the Retinoblastoma protein. nih.gov This effect is consistent with the inhibition of CDKs, which are responsible for pRb phosphorylation. By maintaining pRb in its active, hypophosphorylated state, these pyrazole derivatives can effectively halt cell cycle progression. nih.govmdpi.com

Table 1: Effect of 1H-Pyrazole-3,5-diamine Derivative on Retinoblastoma Protein

| Compound | Target | Effect | Cellular Consequence |

| 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508) | Cyclin-Dependent Kinases (CDKs) | Decreased phosphorylation of Retinoblastoma protein (pRb) | Cell cycle arrest nih.govmdpi.com |

RNA Polymerase II C-terminal Domain Phosphorylation Effects

The C-terminal Domain (CTD) of the largest subunit of RNA Polymerase II (Pol II) is essential for the regulation of transcription. It consists of tandem repeats of a heptapeptide (B1575542) sequence (Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7). The phosphorylation status of serine residues at positions 2 and 5 (Ser2, Ser5) changes dynamically throughout the transcription cycle, creating a "CTD code" that recruits various factors for transcription and mRNA processing. nih.govnih.govresearchgate.net CDK9, in particular, plays a crucial role in phosphorylating the CTD, which is a key step for the transition from transcription initiation to productive elongation. nih.gov

Research has shown that 4-arylazo-3,5-diamino-1H-pyrazole derivatives, specifically CAN508, lead to decreased phosphorylation of the RNA Polymerase II C-terminal domain. nih.gov This inhibitory action, consistent with CDK9 inhibition, disrupts the normal transcription cycle. The reduction in CTD phosphorylation prevents the recruitment of necessary elongation factors, thereby stalling transcription. nih.gov

Table 2: Impact of 1H-Pyrazole-3,5-diamine Derivative on RNA Polymerase II

| Compound | Target | Effect | Molecular Consequence |

| 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508) | CDK9-cyclin T1 | Decreased phosphorylation of RNA Polymerase II CTD | Inhibition of transcription elongation nih.gov |

mRNA Synthesis Perturbations

The direct consequence of inhibiting RNA Polymerase II CTD phosphorylation is the disruption of messenger RNA (mRNA) synthesis. As the phosphorylation of the CTD by kinases like CDK9 is a prerequisite for successful transcriptional elongation, blocking this step effectively halts the production of mRNA transcripts. nih.gov

Cellular assays have confirmed that treatment with the 1H-Pyrazole-3,5-diamine derivative CAN508 results in the inhibition of mRNA synthesis. nih.gov This perturbation is a direct downstream effect of the compound's impact on RNA Polymerase II activity and serves as a key indicator of its mechanism of action as a transcription inhibitor. nih.gov

Table 3: Effect of 1H-Pyrazole-3,5-diamine Derivative on mRNA Synthesis

| Compound | Mechanism | Cellular Outcome |

| 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508) | Inhibition of RNA Polymerase II CTD phosphorylation nih.gov | Inhibition of mRNA synthesis nih.gov |

Tumor Suppressor Protein p53 Induction

The tumor suppressor protein p53 is a central regulator of the cellular response to stress, including DNA damage and oncogenic signaling. Upon activation, p53 can induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. The activity and stability of p53 are controlled by a complex network of regulatory proteins.

In studies involving 4-arylazo-3,5-diamino-1H-pyrazole derivatives, treatment with CAN508 was shown to induce the expression of the tumor suppressor protein p53. nih.gov The induction of p53 is a significant cellular response that can be triggered by the disruption of critical processes like transcription, which can be perceived by the cell as a stress signal. This effect, coupled with the inhibition of cell cycle machinery via pRb, highlights the multi-faceted anti-proliferative activity of these pyrazole compounds. nih.govwaocp.org

Table 4: Influence of 1H-Pyrazole-3,5-diamine Derivative on p53

| Compound | Cellular Effect | Consequence |

| 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508) | Induction of tumor suppressor protein p53 nih.gov | Activation of anti-proliferative and apoptotic pathways nih.gov |

Advanced Research Applications of 1h Pyrazole 3,5 Diamine Dihydrochloride Derivatives

Application in Anticancer Research as Kinase Inhibitors and Apoptosis Modulators (Mechanistic Focus)

The pyrazole (B372694) scaffold is a cornerstone in the design of targeted anticancer agents, with derivatives of 1H-pyrazole-3,5-diamine being investigated as potent kinase inhibitors and modulators of apoptosis.

Modulation of Apoptosis: A significant strategy in cancer therapy is to reactivate the programmed cell death pathway, or apoptosis, in tumor cells. The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic regulator, often overexpressed in cancers, which prevents cell death. Researchers have synthesized a series of 1,3,5-trisubstituted-1H-pyrazole derivatives that demonstrate potent anticancer activity by directly targeting and inhibiting Bcl-2. nih.gov Molecular docking studies have confirmed that these compounds fit into the binding groove of Bcl-2, disrupting its function. This inhibition leads to an increase in the expression of pro-apoptotic proteins such as Bax and p53, and the activation of executioner enzymes like Caspase-3, ultimately inducing apoptosis in cancer cells. nih.gov Furthermore, these derivatives have been shown to induce DNA damage, another trigger for apoptosis. nih.gov The structure-activity relationship analysis of these compounds has underscored the importance of specific substitutions, such as chlorophenyl and thiazole (B1198619) groups, for enhanced cytotoxic activity. nih.gov